N-{2-[3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide is a complex organic compound that belongs to the class of benzamides. It features a unique structure that combines elements of indole and phenyl groups, which are often found in biologically active molecules. The compound is identified by its IUPAC name and has a molecular formula of C27H26FN3O2S, with a molecular weight of approximately 475.59 g/mol .
This compound is part of screening libraries for drug discovery, particularly targeting histone deacetylases, which are important in cancer and other diseases. Its unique structural components suggest potential biological activity, making it a subject of interest in medicinal chemistry .
The synthesis of N-{2-[3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide typically involves several key steps:
These methods require careful control of reaction conditions to ensure high yields and purity .
The molecular structure of N-{2-[3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide can be represented using various structural notations:
Cc1cc(NC(CSc2cn(CCNC(c(cc3)ccc3F)=O)c3c2cccc3)=O)cc(C)c1
N-{2-[3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide can undergo various chemical reactions typical for compounds containing amide and sulfide functionalities:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for N-{2-[3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide primarily involves its interaction with histone deacetylases (HDACs). By inhibiting these enzymes, the compound can lead to an increase in acetylation levels of histones, thereby affecting gene expression related to cell cycle regulation and apoptosis.
These properties influence the compound's behavior in biological systems and its potential as a therapeutic agent.
N-{2-[3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide has several scientific applications:
This comprehensive analysis highlights the significance of N-{2-[3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-fluorobenzamide in medicinal chemistry and its potential impact on future therapeutic developments.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4